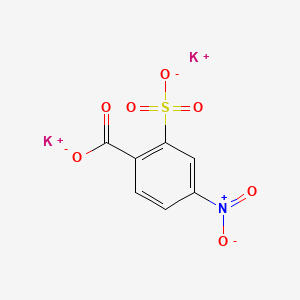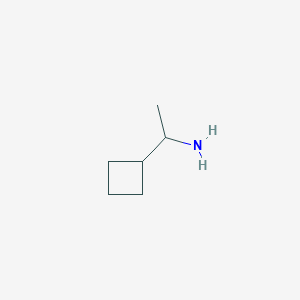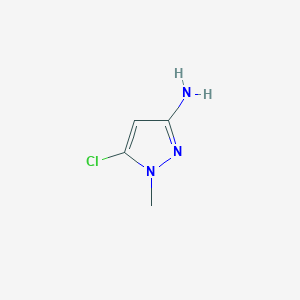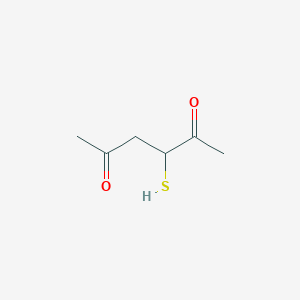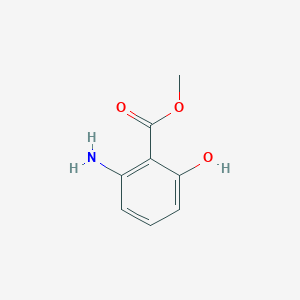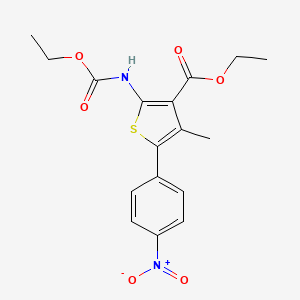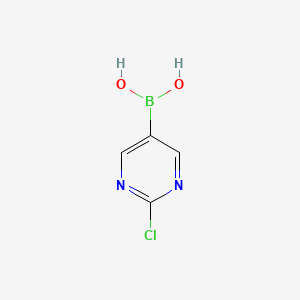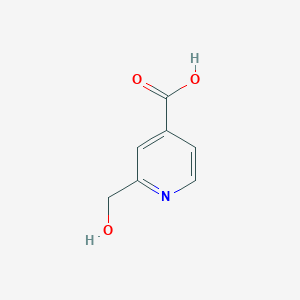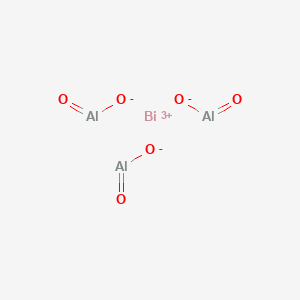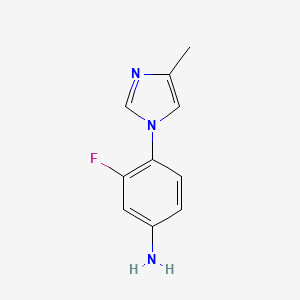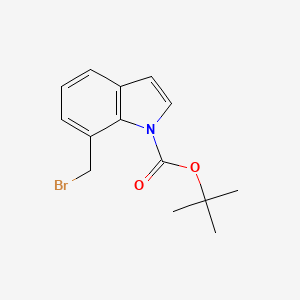![molecular formula C6H5ClN4 B1592112 4-氯-7H-吡咯并[2,3-D]嘧啶-5-胺 CAS No. 1092352-49-2](/img/structure/B1592112.png)
4-氯-7H-吡咯并[2,3-D]嘧啶-5-胺
描述
4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system with a chlorine atom at the 4-position of the pyrimidine ring. This unique structure imparts distinct chemical properties, making it a valuable scaffold in medicinal chemistry, particularly in the development of kinase inhibitors .
科学研究应用
4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine is the Janus kinase (JAK) family of enzymes . JAK enzymes play a crucial role in the signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division, death, and tumor formation processes .
Mode of Action
4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine: acts as a JAK inhibitor . It inhibits the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK-STAT signal pathway . This interference results in a disruption of the chemical signal transfer from the outside into the cell nucleus, leading to changes in the activation of genes through a transcription process .
Biochemical Pathways
The JAK-STAT signaling pathway is the primary biochemical pathway affected by 4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine . Disruption of this pathway can lead to a variety of diseases affecting the immune system . The downstream effects of this disruption include changes in cell division and death, and potentially a reduction in tumor formation processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine It’s noted that potent compounds from this series have a clogp value less than 4 and molecular weight less than 400 . These properties suggest that 4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine could maintain drug-likeness during lead optimization, which could impact its bioavailability .
Result of Action
The molecular and cellular effects of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine ’s action primarily involve the disruption of the JAK-STAT signaling pathway . This disruption can lead to changes in cell division and death, potentially reducing tumor formation processes .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine It’s worth noting that the introduction of different halogen atoms on the phenyl ring can cause different effects on the antitubercular activity against the gfp reporter strain of mtb . This suggests that the compound’s action could potentially be influenced by environmental factors related to its chemical structure .
生化分析
Biochemical Properties
4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with enzymes such as Janus kinase (JAK), which is involved in the JAK-STAT signaling pathway . By inhibiting JAK, 4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine can modulate the activity of signal transducer and activator of transcription proteins, thereby influencing gene expression and cellular responses. Additionally, this compound interacts with other proteins and biomolecules, further highlighting its versatility in biochemical research.
Cellular Effects
The effects of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, such as the JAK-STAT pathway, which plays a pivotal role in cell proliferation, differentiation, and apoptosis . By modulating this pathway, 4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine can alter gene expression and cellular metabolism, leading to changes in cell function. Furthermore, this compound has been shown to affect cellular processes such as DNA replication and repair, making it a valuable tool in cancer research and therapy.
Molecular Mechanism
The molecular mechanism of action of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine involves its binding interactions with specific biomolecules. This compound binds to the active site of Janus kinase, inhibiting its activity and preventing the phosphorylation of signal transducer and activator of transcription proteins . This inhibition leads to a decrease in gene expression and subsequent cellular responses. Additionally, 4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine can modulate other signaling pathways and enzyme activities, further contributing to its diverse biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine have been studied over various time periods. This compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that 4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine can maintain its inhibitory effects on enzymes and cellular processes, making it a reliable tool for extended biochemical research. It is essential to monitor the compound’s stability and degradation products to ensure accurate experimental results.
Dosage Effects in Animal Models
The effects of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity . At higher doses, 4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. The metabolites of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine can further interact with other metabolic pathways, influencing metabolic flux and metabolite levels. Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic applications and minimizing potential side effects.
Transport and Distribution
The transport and distribution of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine within cells and tissues are critical for its biochemical effects . This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its cellular uptake and distribution. Once inside the cell, 4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine can accumulate in specific cellular compartments, influencing its localization and activity. The distribution of this compound within tissues also affects its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine plays a significant role in its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate signaling pathways and enzyme activities. Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and optimizing its therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
Several synthetic routes have been reported for the preparation of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine. One common method involves the use of diethyl malonate as a starting material. The process includes the following steps :
α-Alkylation: Diethyl malonate undergoes α-alkylation with allyl bromide.
Cyclization: The alkylated product is then cyclized with amidine to form a six-membered bislactam ring.
Chlorination: The bislactam is chlorinated using phosphorus oxychloride to form a dichloro pyrimidine ring.
Oxidation: The terminal double bond is oxidized using potassium osmate hydrate and sodium periodate to introduce an aldehyde group.
Cyclization: The aldehyde undergoes intramolecular cyclization to yield the target compound.
Industrial Production Methods
Industrial production methods focus on optimizing yield and minimizing by-products. One such method involves the condensation of ethyl cyanoacetate with 2-bromo-1,1-dimethoxyethane, followed by the addition of formamidine to form 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol. This intermediate is then converted to 7H-pyrrolo[2,3-D]pyrimidin-4-ol and subsequently chlorinated to produce 4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine .
化学反应分析
Types of Reactions
4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles.
Suzuki Coupling: This reaction involves the coupling of the compound with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include amines and thiols, typically under basic conditions.
Suzuki Coupling: Reagents include boronic acids and palladium catalysts, often in the presence of a base like potassium carbonate.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Coupling Products: The Suzuki coupling reaction yields biaryl compounds, which are valuable intermediates in drug synthesis.
相似化合物的比较
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Lacks the amine group at the 5-position.
4-Methoxy-7H-pyrrolo[2,3-D]pyrimidine: Contains a methoxy group instead of a chlorine atom.
Uniqueness
4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine is unique due to its specific substitution pattern, which enhances its binding affinity to kinase enzymes. This makes it a more potent inhibitor compared to its analogs, thereby increasing its therapeutic potential .
属性
IUPAC Name |
4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-5-4-3(8)1-9-6(4)11-2-10-5/h1-2H,8H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUCHHKKEDFVMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=CN=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621168 | |
| Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092352-49-2 | |
| Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



